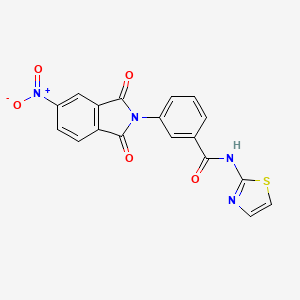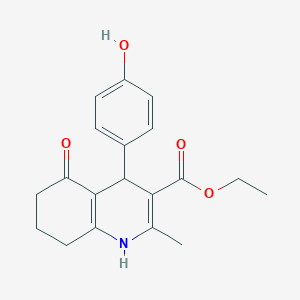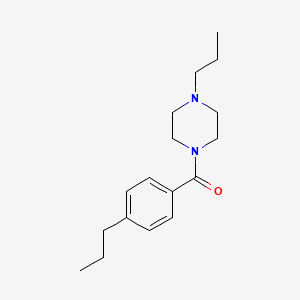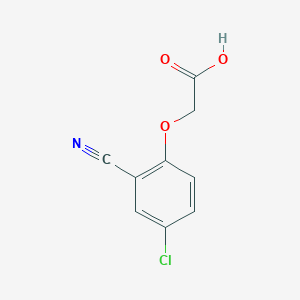![molecular formula C28H26N4O4 B5024939 2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)
2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline, commonly known as ENQ, is a synthetic compound that belongs to the class of quinoline-based compounds. ENQ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
ENQ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ENQ has been shown to have high affinity and selectivity for the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous systems. ENQ has been used as a tool compound to study the physiological and pharmacological properties of the 5-HT3 receptor, including its role in the modulation of synaptic transmission, learning, and memory.
作用机制
ENQ acts as a selective antagonist of the 5-HT3 receptor, which means that it binds to the receptor and prevents the activation of the receptor by its endogenous ligands, such as serotonin. By blocking the activation of the 5-HT3 receptor, ENQ can modulate the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, in the central and peripheral nervous systems. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
ENQ has been shown to have a range of biochemical and physiological effects on the central and peripheral nervous systems. ENQ has been shown to modulate the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by blocking the activation of the 5-HT3 receptor. This modulation of neurotransmitter release has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
实验室实验的优点和局限性
ENQ has several advantages and limitations for lab experiments. One of the main advantages of ENQ is its high affinity and selectivity for the 5-HT3 receptor, which makes it a useful tool compound for studying the physiological and pharmacological properties of the receptor. However, one of the limitations of ENQ is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, ENQ has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of ENQ. One potential direction is the development of new analogs of ENQ with improved solubility and pharmacokinetic properties. Another potential direction is the use of ENQ in the development of new therapeutic agents for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the study of the physiological and pharmacological properties of the 5-HT3 receptor and its modulation by ENQ could lead to a better understanding of the role of this receptor in the regulation of neurotransmitter release and the treatment of neurological and psychiatric disorders.
合成方法
ENQ can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-ethoxyaniline with 4-nitrobenzaldehyde to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine, which is subsequently reacted with 4-(4-chlorocarbonyl)piperazine to form the final product, ENQ.
属性
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-2-36-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)29-27)28(33)31-17-15-30(16-18-31)21-9-11-22(12-10-21)32(34)35/h3-14,19H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFZWUTXUFOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024875.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)



![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5024955.png)
